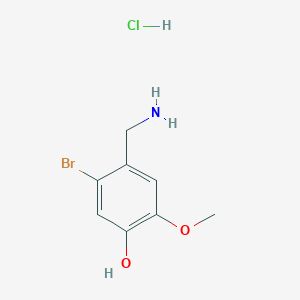

4-(Aminomethyl)-5-bromo-2-methoxyphenol hydrochloride

Description

Historical Context and Discovery

The discovery of this compound is rooted in the broader exploration of brominated phenolic compounds as intermediates in pharmaceutical synthesis. While the exact timeline of its first isolation remains undocumented in public literature, its emergence correlates with advancements in functionalized phenol derivatives during the early 21st century. Enamine Ltd., a key player in chemical synthesis, has cataloged this compound under CAS RN 885600-05-5, highlighting its commercial availability for research purposes.

The synthetic pathways to this compound likely evolved from earlier methodologies for analogous brominated phenols. For instance, the development of 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate involved multi-step reactions starting from 3-methoxypropionitrile and ethyl formate, showcasing the strategic use of bromination and aminomethylation. Such methods provided a foundation for modifying phenolic cores with aminomethyl groups, enabling the targeted synthesis of this compound.

Significance in Organic Chemistry and Medicinal Chemistry

In organic chemistry, this compound is prized for its dual functionality: the electron-withdrawing bromine atom enhances electrophilic substitution reactivity, while the aminomethyl group introduces nucleophilic potential. This duality facilitates its use in condensation reactions, such as the formation of oxadiazole derivatives, as seen in the synthesis of 5-bromo-4-[[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl]-2-methoxyphenol. Such reactions underscore its role as a building block for nitrogen-containing heterocycles, which are prevalent in drug candidates.

In medicinal chemistry, the compound’s structural features align with pharmacophore requirements for targeting enzymes and receptors. Brominated phenols often exhibit enhanced binding affinity due to halogen interactions with hydrophobic protein pockets. For example, bosentan, a dual endothelin receptor antagonist, derives its activity from a brominated aromatic core. While this compound itself is not a drug, its incorporation into larger molecular frameworks could modulate bioavailability and target specificity.

Relationship to Brominated Phenolic Compounds

This compound belongs to a broader class of brominated methoxyphenols, which share common structural motifs but differ in substitution patterns. A comparative analysis with related compounds reveals distinct properties:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | |

|---|---|---|---|---|---|

| 5-Bromo-2-methoxyphenol | C₇H₇BrO₂ | 203.03 | 64–70 | 259.7 | |

| This compound | C₈H₁₀BrClNO₂ | 276.53 | Not reported | Not reported |

The addition of the aminomethyl group in the hydrochloride salt introduces a positively charged amine under physiological conditions, enhancing water solubility compared to non-aminated analogs. This modification is critical for improving pharmacokinetic properties in drug candidates. Furthermore, the bromine atom at the 5-position stabilizes the aromatic ring against oxidative degradation, a feature exploited in the synthesis of stable intermediates.

The structural relationship to 5-bromo-2-methoxyphenol also extends to reactivity. Both compounds undergo electrophilic substitution at the ortho and para positions relative to the hydroxyl group. However, the aminomethyl group in the hydrochloride derivative directs further functionalization, enabling regioselective reactions that are less feasible in simpler bromophenols. This characteristic has been leveraged in the synthesis of polyfunctionalized aromatic systems for high-throughput screening libraries.

Properties

IUPAC Name |

4-(aminomethyl)-5-bromo-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2.ClH/c1-12-8-2-5(4-10)6(9)3-7(8)11;/h2-3,11H,4,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSZWTUTIJBLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CN)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-bromo-2-methoxyphenol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methoxyphenol followed by the introduction of an aminomethyl group through a Mannich reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods, ensuring that the compound is produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-bromo-2-methoxyphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-5-bromo-2-methoxyphenol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-bromo-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-5-bromophenol Hydrochloride (CAS: Unspecified)

- Structure: Bromine at 5-position, amino (-NH2) at 2-position.

- Synthesis : Prepared via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide with oxalyl chloride in THF, yielding 36.1% .

- Key Differences: Lacks the methoxy and aminomethyl groups, leading to reduced steric hindrance and altered electronic properties.

{[2-(4-bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine Hydrochloride (CAS: 2089277-05-2)

- Structure: Bromine on a phenoxy group, fluorine at 5-position, methylamine side chain.

- Applications : Marketed as a specialty chemical for organic synthesis, with distinct reactivity due to fluorine’s electronegativity .

Table 1: Brominated Phenolic Derivatives Comparison

Methoxy-Containing Analogues

2-Amino-5-methoxyphenol Hydrochloride (CAS: 39547-15-4)

5-Amino-4-chloro-2-methylphenol (CAS: Unspecified)

- Structure : Chlorine at 4-position, methyl at 2-position.

- Applications : Used in dye synthesis and as a corrosion inhibitor, highlighting how halogen type (Cl vs. Br) influences industrial utility .

Aminomethyl-Functionalized Derivatives

4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol Dihydrochloride

- Structure: Aminomethyl and hydroxyl groups on a pyridine ring.

- Relevance: Demonstrates the role of aminomethyl groups in enhancing water solubility for biomedical applications .

Table 2: Functional Group Impact on Properties

| Compound | Halogen | Functional Groups | Solubility (Predicted) | Reactivity Hotspots |

|---|---|---|---|---|

| 4-(Aminomethyl)-5-bromo-2-methoxyphenol HCl | Br | OCH3, CH2NH2 | Moderate in polar solvents | Br (electrophilic substitution), NH2 (nucleophilic) |

| 2-Amino-5-methoxyphenol HCl | None | OCH3, NH2 | High in water | NH2 (nucleophilic) |

| 5-Amino-4-chloro-2-methylphenol | Cl | CH3, NH2 | Low in non-polar solvents | Cl (SNAr reactions) |

Biological Activity

4-(Aminomethyl)-5-bromo-2-methoxyphenol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBrClN\O

- CAS Number : 885600-05-5

This compound features a bromine atom and a methoxy group on the phenolic ring, which are critical for its biological activity.

The biological activity of this compound primarily involves interactions with cellular targets that regulate cell proliferation and apoptosis. Its mechanism can be summarized as follows:

- Target Interaction : The compound is believed to interact with tubulin, disrupting microtubule polymerization, which is essential for mitosis.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis.

- Apoptotic Pathways : The compound triggers apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.5 | Microtubule disruption |

| MCF7 | 0.3 | Induction of apoptosis |

| HT-29 | 0.6 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound can effectively inhibit cell growth and induce cell death in tumor cells.

Antimicrobial Activity

Additionally, preliminary studies have indicated that this compound may possess antimicrobial properties. It was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the potential use of the compound as an antimicrobial agent.

Study on Antitumor Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The study found that modifications in the bromine and methoxy groups significantly influenced the compounds' potency against tumor cells, with some derivatives showing nanomolar activity against MCF7 cells .

Study on Microtubule Dynamics

Another investigation focused on the impact of this compound on microtubule dynamics in cancer cells. Using immunofluorescence microscopy, it was shown that treatment with this compound led to a marked disruption of the microtubule network, confirming its role as a microtubule destabilizer .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues with a preference for tumor sites.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine and feces.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 4-(Aminomethyl)-5-bromo-2-methoxyphenol hydrochloride?

- Answer : Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. For example, fractional factorial designs can identify key variables (e.g., temperature, catalyst loading) that influence yield and purity. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, narrowing experimental conditions . Coupling these with ICReDD’s feedback loop—where experimental data refine computational models—enhances efficiency .

Q. How can analytical techniques validate the structural integrity of this compound?

- Answer : Use a combination of HPLC (for purity assessment), NMR (to confirm substitution patterns at the 5-bromo and 2-methoxy positions), and mass spectrometry (for molecular weight verification). Cross-referencing with analogs like 4-bromo-2,5-dimethoxyphenethylamine hydrochloride (studied via radiolabeling in Glennon et al., 1988) provides validation frameworks .

Q. What safety protocols are essential when handling this compound?

- Answer : Follow OSHA HazCom 2012 standards:

- Inhalation : Work in fume hoods with proper ventilation; use respirators if aerosolization is possible .

- Skin contact : Immediate washing with soap/water; lab coats and nitrile gloves are mandatory .

- Waste disposal : Classify as halogenated organic waste due to the bromine substituent .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanism studies?

- Answer : Contradictions in proposed mechanisms (e.g., competing pathways for aminomethyl group introduction) can be addressed via ab initio molecular dynamics (AIMD) simulations. These models test feasibility of intermediates under varying conditions (pH, solvent). Discrepancies between experimental and computational data require iterative refinement of force fields or exploration of alternative pathways .

Q. What strategies improve stability during long-term storage of this hydrochloride salt?

- Answer : Stability studies using accelerated degradation tests (40°C/75% RH for 6 months) coupled with HPLC-MS monitor decomposition products (e.g., demethylation or bromide displacement). Lyophilization and storage under argon in amber vials at -20°C are recommended to prevent hydrolysis and photodegradation .

Q. How can reactor design enhance scalability of its synthesis?

- Answer : Membrane reactors (CRDC subclass RDF2050104) enable continuous separation of byproducts (e.g., HBr), shifting equilibrium toward product formation. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and heat transfer in scaled-up systems .

Q. What statistical approaches resolve data variability in bioactivity assays?

- Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to distinguish assay noise from true bioactivity signals. For instance, variability in receptor binding assays (e.g., 5-HT2A) may arise from solvent polarity effects; DoE identifies confounding variables .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

- Answer : Use COnductor-like Screening MOdel (COSMO-RS) to predict solvation effects on transition states. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in Buchwald-Hartwig amination, while protic solvents may deactivate catalysts .

Methodological Notes

- Data Contradictions : Cross-validate experimental results with multiple techniques (e.g., XRD for crystallinity vs. DSC for thermal stability). Contested data (e.g., conflicting kinetic profiles) require replication across independent labs using standardized protocols .

- Separation Technologies : CRDC subclass RDF2050104 highlights membrane-based separation for brominated byproducts, reducing purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.